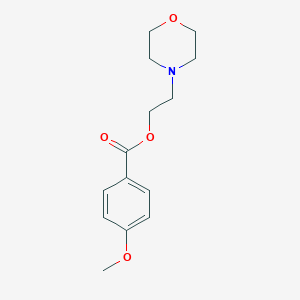
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first developed in the 1980s and has since been used to treat depression, social anxiety disorder, and panic disorder.
Mechanism of Action
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects can be easily reversed by stopping its administration. This allows researchers to study the acute effects of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester on neurotransmitter levels and behavior. However, one limitation of using 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in lab experiments is that it can have variable effects depending on the dose and duration of administration.
Future Directions
There are a number of future directions for research on 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester. One area of research is the potential use of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in the treatment of other psychiatric disorders such as OCD and PTSD. Another area of research is the development of new MAO-A inhibitors that are more selective and have fewer side effects than 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester. Finally, there is a need for more research on the long-term effects of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester on neurotransmitter levels and behavior.
Synthesis Methods
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester can be synthesized by reacting 4-methoxybenzoic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which are known to regulate mood and anxiety. 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has also been studied for its potential use in the treatment of other psychiatric disorders such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).
properties
Product Name |
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 4-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3 |
InChI Key |
DPHOKLZALQVXFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)


![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

